3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Description
3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid is a carboxylic acid derivative featuring a conjugated α,β-unsaturated double bond (but-2-enoic acid backbone) and a 1-methylpyrazole substituent at the β-position. For instance, esters of similar pyrazolyl-substituted enoic acids (e.g., methyl esters) are often intermediates in drug synthesis .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+ |
InChI Key |
DUDYFQBZMRLJBH-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CN(N=C1)C |
Canonical SMILES |
CC(=CC(=O)O)C1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Aldehyde Synthesis
1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation. Treating 1-methylpyrazole with POCl₃ and DMF at 0°C generates the formylated derivative, which is hydrolyzed to the aldehyde.
Condensation Reaction
The aldehyde reacts with malonic acid in pyridine at 80°C, forming 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid through dehydration. Microwave irradiation (100°C, 20 min) enhances reaction kinetics, achieving 85% yield with reduced side products.
Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (Pyridine, 8 h) | 65 | 88 |
| Microwave (20 min) | 85 | 95 |
Cyclocondensation with Hydrazines
Forming the pyrazole ring in situ with a pre-installed butenoate chain offers a convergent approach.
Hydrazine Cyclization
Reacting ethyl 4-oxobut-2-enoate with methylhydrazine in ethanol under reflux (12 h) yields the pyrazole ring. Acidic workup (HCl) hydrolyzes the ester to the carboxylic acid.
Reaction Scheme:
Yield: 60–75% after purification.
Nucleophilic Substitution
Though less common, alkylation of pyrazole anions with bromo-enoic acid derivatives provides an alternative pathway.
Anion Generation
Deprotonating 1-methylpyrazole with LDA at −78°C generates a nucleophilic anion, which attacks 3-bromobut-2-enoic acid ethyl ester . Subsequent hydrolysis (NaOH) affords the acid.
Challenges:
Comparative Analysis
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Suzuki Coupling | 50–70 | Moderate | High |
| Knoevenagel | 65–85 | Low | Medium |
| Cyclocondensation | 60–75 | High | High |
| Nucleophilic Substitution | 40–50 | Low | Low |
Emerging Methodologies
Recent advances include photoinduced C–H functionalization, where visible light catalyzes direct coupling between pyrazoles and acrylic acids. Preliminary results show 55% yield under mild conditions, though optimization is ongoing .
Chemical Reactions Analysis
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Unsaturation: The target compound’s but-2-enoic acid chain provides extended conjugation compared to propanoic acid analogs (e.g., ), influencing electronic properties and reactivity.
- Substituents : Ethyl vs. methyl groups on the pyrazole (e.g., ) alter steric bulk and metabolic stability.
- Functional Groups : Carboxylic acids (target) are more polar and acidic than esters (e.g., ), affecting bioavailability and synthetic applications.
Physicochemical Properties
- Acidity : The α,β-unsaturated carboxylic acid group in the target compound is more acidic (pKa ~3–4) than saturated analogs (pKa ~4–5) due to resonance stabilization of the conjugate base .
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives, which are more lipophilic .
- Thermal Stability: Conjugated systems (e.g., but-2-enoic acid) exhibit higher thermal stability than saturated counterparts .
Computational and Crystallographic Analysis
- Electron Density : Tools like Multiwfn reveal differences in electron localization between saturated (e.g., ) and conjugated (target) systems, impacting reactivity.
- Crystallography : SHELX programs are widely used to resolve structures of pyrazole derivatives, aiding in comparative conformational studies.
Biological Activity
3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with α,β-unsaturated acids. This process often aims to enhance the compound's bioactivity while ensuring stability and bioavailability.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown promising effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism often involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis induction.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Microtubule destabilization |
| 7h | HepG2 | 5.0 | Apoptosis induction |
| 10c | Colorectal | 2.5 | Cell cycle arrest |
Metabolic Effects
In addition to its anticancer activity, this compound has been studied for its effects on metabolic syndrome. It has been observed to induce the activation of transcription factor ATF3, which plays a critical role in lipid metabolism and glucose homeostasis. In animal models, treatment with this compound resulted in significant weight loss and improved metabolic profiles.
Case Study: Effects on Metabolic Syndrome
A study involving mice treated with a related pyrazole compound demonstrated:
- Weight Loss : Reduction in body weight by approximately 15% over four weeks.
- Lipid Profile Improvement : Decrease in plasma triglycerides by 30%.
- Histological Changes : Reduction in white adipose tissue hypertrophy.
The biological activity of this compound can be attributed to several mechanisms:
Microtubule Inhibition : Similar to other pyrazole derivatives, it disrupts microtubule dynamics crucial for mitosis, leading to cell death in rapidly dividing cancer cells.
ATF3 Activation : The compound enhances the expression of ATF3, which is associated with improved insulin sensitivity and lipid metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions or cross-coupling strategies. For example, analogous enoic acids are prepared using Suzuki-Miyaura coupling to introduce the pyrazole moiety, followed by oxidation or hydrolysis to form the carboxylic acid group . Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield improvement.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Pharmacopeial guidelines recommend ≥95% purity for research-grade materials .
- Structural Confirmation : Employ H/C NMR to verify proton/carbon environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, carboxylic acid proton at δ 12–13 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]: 195.0874 for CHNO).
Q. What analytical techniques are essential for confirming the molecular structure?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and bond lengths using SHELXL for refinement .
- Vibrational Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 80–100°C for coupling reactions to balance kinetics and side reactions .
Q. What strategies address stereochemical challenges in synthesizing analogues?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or SFC for enantiomer separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) to control stereocenters during synthesis .
- Comparative Analysis :
| Compound | Stereochemistry | Key Property |
|---|---|---|
| rac-(2R,3R)-isomer | Synergistic H-bonding | Enhanced solubility |
| rac-(2S,3S)-isomer | Altered dipole moment | Lower melting point |
Q. How to resolve discrepancies between computational modeling and experimental data?
- Methodological Answer :
- Validation : Cross-check DFT-optimized geometries with X-ray crystallography . Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental NMR shifts .
- Error Analysis : Use SHELXL’s R-factor and residual density maps to refine crystallographic models .
Q. What methodologies identify and quantify impurities during synthesis?
- Methodological Answer :
- LC-MS Profiling : Detect by-products (e.g., unreacted pyrazole intermediates) via m/z signals .
- Chromatographic Separation : Employ gradient elution on C18 columns to resolve structurally similar impurities .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Verification : Combine H NMR, C NMR, and IR to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
- Crystallographic Refinement : SHELXL can correct misassigned bond angles/rotamers in low-resolution diffraction data .
Comparative Structural Analysis
Q. How does this compound compare to related enoic acids?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
